Anisotropine methyl bromide

Gastric Acid Secretion Peptic Ulcer Disease Chronopharmacology

For research on sustained, overnight gastric acid suppression. A single 50 mg oral dose reduces acid for up to 8 hours, eliminating the circadian nocturnal peak. A 69% duodenal ulcer healing rate is achieved with an 80 mg nighttime dose. In vitro muscarinic receptor studies report IC50 values of 162.5-170.3 nM. Choose this compound for validated temporal profiles and defined potency benchmarks in peptic ulcer and receptor pharmacology models.

Molecular Formula C17H32BrNO2
Molecular Weight 362.3 g/mol
Cat. No. B8216575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisotropine methyl bromide
Molecular FormulaC17H32BrNO2
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-]
InChIInChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1
InChIKeyQSFKGMJOKUZAJM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER, CHLOROFORM;  SPARINGLY SOL IN ALCOHOL;  SLIGHTLY SOL IN ACETONE;  INSOL IN ETHER
SOL IN ETHANOL;  INSOL IN DIETHYL ETHER

Anisotropine Methyl Bromide (CAS 80-50-2) Procurement Guide: Chemical Identity, Pharmacological Class, and Analytical Specifications


Anisotropine methyl bromide (CAS 80-50-2), also known as octatropine methylbromide, is a quaternary ammonium anticholinergic compound that functions as a competitive muscarinic receptor antagonist [1]. Structurally, it is a tropine ester derivative of atropine that has been quaternized with a methyl bromide group (molecular formula: C17H32BrNO2; molecular weight: 362.35 g/mol), a modification that significantly restricts its ability to cross the blood-brain barrier compared to its tertiary amine analogs [1][2]. It is supplied as a crystalline solid with reported purity specifications of 99.73% when prepared from acetone, and is classified pharmacologically as an antispasmodic and parasympatholytic agent with historical clinical application for gastrointestinal spasm relief and gastric acid secretion suppression [1].

Anisotropine Methyl Bromide: Why Interchangeability with Other Anticholinergics is Not Supported by Empirical Data


Generic substitution among anticholinergic antispasmodics is pharmacologically unsound without direct comparative evidence. Although anisotropine methyl bromide shares a common mechanism (muscarinic antagonism) with agents like dicyclomine, hyoscyamine, and propantheline, the quantitative efficacy profiles—including acid suppression duration, ulcer healing rates, and receptor subtype affinity—vary substantially across the class [1]. For instance, dicyclomine is approximately 1/500 as potent as atropine in mydriatic assays, while anisotropine methyl bromide demonstrates a distinct temporal profile with sustained nocturnal acid suppression for up to 8 hours at a 50 mg oral dose [1][2]. These differences preclude reliable extrapolation from one compound to another in research and industrial applications; procurement decisions must therefore be guided by compound-specific quantitative data rather than class-level assumptions [1][2].

Anisotropine Methyl Bromide: Quantitative Differentiation Data for Scientific Selection and Procurement


Nocturnal Gastric Acid Suppression Duration: Anisotropine Methyl Bromide vs. Baseline Circadian Secretion

Anisotropine methyl bromide, administered as a single oral dose of 50 mg, reduced gastric acid secretion for up to 8 hours and completely eliminated the nocturnal elevation of acid secretion characteristic of the normal circadian pattern [1]. This duration of action was demonstrated in a double-blind crossover study in human subjects, with higher doses (80 mg) showing comparable or extended suppression without significant cardiovascular or visual side effects [1][2]. This establishes a quantifiable temporal window of efficacy that is directly relevant for protocols requiring sustained nocturnal acid suppression.

Gastric Acid Secretion Peptic Ulcer Disease Chronopharmacology

Duodenal Ulcer Healing Rate: Anisotropine Methyl Bromide vs. Placebo in a Randomized Controlled Trial

In a randomized, double-blind, placebo-controlled trial involving 30 patients with endoscopy-proved symptomatic duodenal ulcer disease, 80 mg of anisotropine methyl bromide administered orally at 8 P.M. resulted in ulcer healing in 69% (11/16) of treated subjects within two weeks, compared to 43% (6/14) in the placebo group [1]. Additionally, treated subjects experienced a reduction in nocturnal pain episodes (mean 0.63 ± 0.27 vs. 2.71 ± 1.08; P = 0.06) [1]. This study, noted as the first of its type evaluating an anticholinergic for duodenal ulcer healing, provides direct, quantitative evidence of therapeutic effect magnitude and associated symptom relief.

Duodenal Ulcer Therapeutic Efficacy Clinical Trial

Muscarinic Receptor Inhibition Potency: Anisotropine Methyl Bromide IC50 Values in Vascular Preparations

In isolated vascular tissue preparations, anisotropine methyl bromide inhibited muscarinic receptor-mediated responses with IC50 values of 162.5 nM in WKY-E (Wistar-Kyoto rat endothelial) preparations and 170.3 nM in SHR-E (spontaneously hypertensive rat endothelial) preparations . These values provide a quantitative benchmark for the compound's potency at muscarinic receptors in vascular endothelium and smooth muscle, which can be compared against other muscarinic antagonists (e.g., atropine exhibits an IC50 of 2.5 nM in certain mAChR assays) to inform selection for experiments requiring specific potency windows or receptor subtype profiling .

Muscarinic Receptor Antagonism Vascular Pharmacology In Vitro Assay

Comparative Urinary Excretion Profile: Anisotropine Methyl Bromide vs. Propantheline Bromide

A direct comparative study evaluated the urinary excretion of anisotropine methyl bromide and propantheline bromide in human volunteers following oral and intravenous administration [1]. For anisotropine methyl bromide, orally administered material was excreted in the urine over a period of 2–5 days, whereas intravenously administered material was excreted over a longer 16-day period, with periodic excretion peaks observed in all cases [1]. The overall urinary excretion profile of anisotropine methyl bromide and propantheline bromide was reported as similar [1]. This study provides the only direct, head-to-head pharmacokinetic comparison between these two quaternary ammonium anticholinergics in humans.

Pharmacokinetics Excretion Kinetics Quaternary Amine Disposition

Anisotropine Methyl Bromide: Evidence-Backed Research and Industrial Application Scenarios


Investigating Nocturnal Gastric Acid Secretion and Chronopharmacology

Anisotropine methyl bromide is uniquely positioned for studies requiring sustained, overnight suppression of gastric acid secretion. The evidence demonstrates that a single 50 mg oral dose reduces acid secretion for up to 8 hours and completely eliminates the normal circadian nocturnal acid peak [1]. This temporal profile makes it a suitable tool compound for investigating the role of nocturnal acid in duodenal ulcer pathophysiology, for comparative studies of antisecretory agents with differing durations of action, or for establishing baseline acid suppression parameters in human or animal models of peptic ulcer disease [1][2].

Benchmarking Therapeutic Efficacy in Duodenal Ulcer Disease Models

The placebo-controlled trial provides a quantifiable efficacy benchmark: 69% ulcer healing within two weeks at an 80 mg nighttime dose, with concurrent reduction in nocturnal pain episodes [1]. This dataset allows researchers to directly compare the therapeutic magnitude of other investigational agents (e.g., H2-antagonists, proton pump inhibitors, or novel anticholinergics) against a well-characterized anticholinergic reference compound in the duodenal ulcer disease context [1].

Muscarinic Receptor Pharmacology and Vascular Tissue Assays

The reported IC50 values of 162.5 nM and 170.3 nM in WKY-E and SHR-E vascular preparations provide a specific potency reference point for in vitro muscarinic receptor studies [1]. Researchers can utilize anisotropine methyl bromide as a comparator compound when profiling novel muscarinic antagonists in isolated vascular tissue baths, or when investigating differential receptor sensitivity in hypertensive vs. normotensive vascular models [1].

Comparative Pharmacokinetic Studies of Quaternary Ammonium Anticholinergics

The direct comparison with propantheline bromide establishes anisotropine methyl bromide as a characterized reference compound for studying the absorption, distribution, and excretion (ADE) properties of quaternary ammonium antimuscarinics [1]. The documented excretion timelines (2-5 days for oral, 16 days for IV) provide essential washout and sampling period parameters for protocols involving repeated dosing or for studies examining the prolonged tissue retention typical of this chemical class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anisotropine methyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.